
7-Bromo-4-ethyl-1H-indole-3-carbonitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
7-Bromo-4-ethyl-1H-indole-3-carbonitrile is a chemical compound belonging to the indole family. Indoles are significant heterocyclic compounds found in many natural products and pharmaceuticals. This particular compound features a bromine atom at the 7th position, an ethyl group at the 4th position, and a carbonitrile group at the 3rd position of the indole ring. These structural modifications impart unique chemical and biological properties to the compound.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 7-Bromo-4-ethyl-1H-indole-3-carbonitrile typically involves the following steps:
Bromination: The starting material, 4-ethyl-1H-indole, is brominated at the 7th position using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a solvent like dichloromethane.
Nitrile Formation: The brominated intermediate is then subjected to a cyanation reaction to introduce the carbonitrile group at the 3rd position. This can be achieved using reagents like copper(I) cyanide (CuCN) under appropriate conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity while minimizing waste and production costs.
Analyse Des Réactions Chimiques
Types of Reactions
7-Bromo-4-ethyl-1H-indole-3-carbonitrile undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom at the 7th position can be substituted with other nucleophiles, such as amines or thiols, under suitable conditions.
Reduction Reactions: The carbonitrile group can be reduced to an amine using reducing agents like lithium aluminum hydride (LiAlH4).
Oxidation Reactions: The ethyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate (KMnO4).
Common Reagents and Conditions
Substitution: Nucleophiles (e.g., amines, thiols), solvents (e.g., dimethylformamide), and catalysts (e.g., palladium).
Reduction: Reducing agents (e.g., lithium aluminum hydride), solvents (e.g., tetrahydrofuran).
Oxidation: Oxidizing agents (e.g., potassium permanganate), solvents (e.g., water).
Major Products Formed
Substitution: 7-Substituted-4-ethyl-1H-indole-3-carbonitrile derivatives.
Reduction: 7-Bromo-4-ethyl-1H-indole-3-amine.
Oxidation: 7-Bromo-4-carboxy-1H-indole-3-carbonitrile.
Applications De Recherche Scientifique
7-Bromo-4-ethyl-1H-indole-3-carbonitrile has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex indole derivatives.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly for targeting specific biological pathways.
Industry: Utilized in the development of novel materials and chemical processes.
Mécanisme D'action
The mechanism of action of 7-Bromo-4-ethyl-1H-indole-3-carbonitrile depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The presence of the bromine, ethyl, and carbonitrile groups can influence its binding affinity and specificity, leading to various biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
7-Bromo-1H-indole-3-carbonitrile: Lacks the ethyl group at the 4th position.
4-Ethyl-1H-indole-3-carbonitrile: Lacks the bromine atom at the 7th position.
7-Bromo-4-methyl-1H-indole-3-carbonitrile: Has a methyl group instead of an ethyl group at the 4th position.
Uniqueness
7-Bromo-4-ethyl-1H-indole-3-carbonitrile is unique due to the combination of the bromine atom, ethyl group, and carbonitrile group on the indole ring. This specific arrangement imparts distinct chemical and biological properties, making it valuable for various research and industrial applications.
Propriétés
Formule moléculaire |
C11H9BrN2 |
|---|---|
Poids moléculaire |
249.11 g/mol |
Nom IUPAC |
7-bromo-4-ethyl-1H-indole-3-carbonitrile |
InChI |
InChI=1S/C11H9BrN2/c1-2-7-3-4-9(12)11-10(7)8(5-13)6-14-11/h3-4,6,14H,2H2,1H3 |
Clé InChI |
WQMPLUPUUXEGHS-UHFFFAOYSA-N |
SMILES canonique |
CCC1=C2C(=CNC2=C(C=C1)Br)C#N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


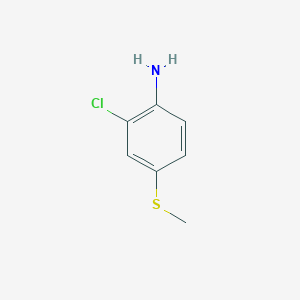
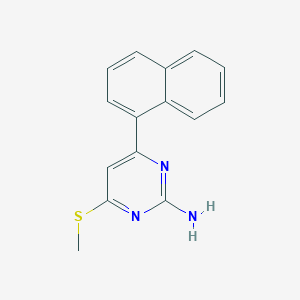
![tert-butyl N-[3-[(5,6-dimethyl-2-phenyl-7H-pyrrolo[2,3-d]pyrimidin-4-yl)amino]propyl]carbamate](/img/structure/B13899873.png)
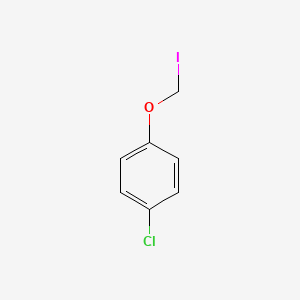

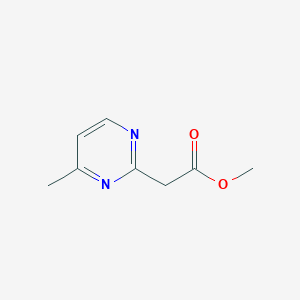
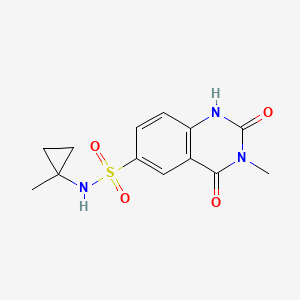
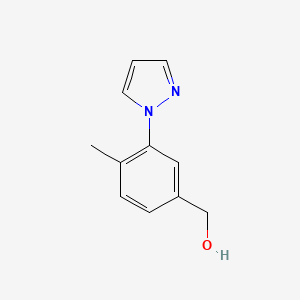
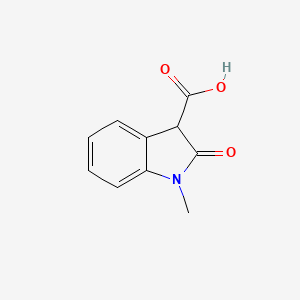
![7-Bromo-5-methoxybenzo[D]thiazole](/img/structure/B13899913.png)
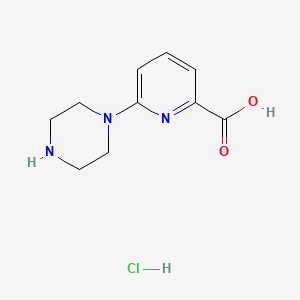
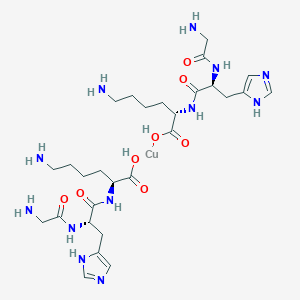

![N-(3-amino-1-bicyclo[1.1.1]pentanyl)-N-methyl-methanesulfonamide;hydrochloride](/img/structure/B13899940.png)
